![molecular formula C12H8Cl2FN B597898 2',4'-Dichloro-4-fluorobiphenyl-3-amine CAS No. 1361841-20-4](/img/structure/B597898.png)
2',4'-Dichloro-4-fluorobiphenyl-3-amine
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Description
2,4'-Dichloro-4-fluorobiphenyl-3-amine (DCFBA) is a synthetic amine that has been used in a variety of scientific research applications. It is a highly versatile compound that is known for its wide range of biological and physiological effects. DCFBA has been used in a number of laboratory experiments and has been studied for its potential therapeutic uses.
Scientific Research Applications
Antimicrobial Activity
A study by Karthikeyan et al. (2006) explored the synthesis of compounds bearing the 2,4-dichloro-5-fluorophenyl moiety, which is structurally related to 2',4'-Dichloro-4-fluorobiphenyl-3-amine. These compounds, including Mannich base derivatives, showed promising antibacterial and antifungal activities, highlighting the potential of such structures in antimicrobial applications (Karthikeyan et al., 2006).
Electrophilic Amination and Fluorine Removal
Bombek et al. (2004) researched the electrophilic amination of 4-fluorophenol, leading to the complete removal of the fluorine atom and introduction of a chlorine atom. This process, involving an ipso amination, could be relevant to the understanding and manipulation of similar compounds like 2',4'-Dichloro-4-fluorobiphenyl-3-amine (Bombek et al., 2004).
Reaction with Primary and Secondary Amines
Leffek and Maciejewska (1986) explored the reaction of primary and secondary amines with a compound structurally related to 2',4'-Dichloro-4-fluorobiphenyl-3-amine. Their study provides insight into the behavior of such compounds in the presence of amines, which could be relevant for various synthetic applications (Leffek & Maciejewska, 1986).
Antitumor Properties
Bradshaw et al. (2002) studied amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating their selective and potent antitumor properties. This research underscores the potential utility of similar compounds, like 2',4'-Dichloro-4-fluorobiphenyl-3-amine, in the development of antitumor agents (Bradshaw et al., 2002).
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN/c13-8-2-3-9(10(14)6-8)7-1-4-11(15)12(16)5-7/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKNTXPHKKNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichloro-4-fluorobiphenyl-3-amine |
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